Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate
Description
Benzyl (1R,4R)-N-[4-(oxetan-3-ylamino)cyclohexyl]carbamate is a carbamate derivative featuring a benzyloxycarbonyl group, a cyclohexyl ring, and an oxetane-3-ylamino substituent. The stereochemistry (1R,4R) indicates a relative configuration at the 1 and 4 positions of the cyclohexyl ring. Oxetanes are valued in medicinal chemistry for their ability to enhance metabolic stability and solubility while maintaining low molecular weight . This compound’s synthesis likely involves coupling reagents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and tertiary amines like Et3N, analogous to procedures described for structurally related carbamates .
Properties
IUPAC Name |
benzyl N-[4-(oxetan-3-ylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-17(22-10-13-4-2-1-3-5-13)19-15-8-6-14(7-9-15)18-16-11-21-12-16/h1-5,14-16,18H,6-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLAFHWISPKBAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2COC2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of an epoxide intermediate to form the oxetane ring . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The benzyl and oxetane groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity . The benzyl and cyclohexylcarbamate groups can also interact with various enzymes and receptors, influencing the compound’s overall effect.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous carbamates, emphasizing substituent effects, synthesis, and physicochemical properties.
Structural Analogues and Substituent Effects
Table 1: Structural and Physicochemical Comparison
Key Observations :
Oxetane vs. Oxetanone: The target compound’s oxetane-3-ylamino group differs from the methyl-oxetan-4-one substituent in Compound 14r . The absence of a ketone in the oxetane ring may improve metabolic stability, as oxetanes are less prone to enzymatic oxidation compared to ketones.
Formyl Group : The formyl derivative introduces a reactive aldehyde, enabling further derivatization but reducing stability under physiological conditions.
Structure–Activity Relationship (SAR) Insights
- Oxetane Moieties : The oxetane ring in the target compound may improve aqueous solubility compared to cyclopentyl or cyclohexyl analogues due to its polar oxygen atom and rigid 3D structure .
- Stereochemistry : The 1R,4R configuration of the cyclohexyl ring could influence binding affinity in chiral environments, as seen in other carbamates where stereochemistry dictates receptor interactions .
- Benzyl Group : The benzyloxycarbonyl group is a common protective moiety, but its bulkiness may limit bioavailability in highly substituted analogues.
Physicochemical and Spectral Data
- Mass Spectrometry : Compound 14r shows a molecular ion at m/z 316 [M−H]⁻, consistent with its molecular weight. The target compound would likely exhibit a similar fragmentation pattern.
- NMR Signatures: The cyclohexyl and oxetane protons in Compound 14r appear at δ 1.00–1.99 (m) and δ 4.40–4.92 (m), respectively . The target compound’s oxetane-3-ylamino group may show distinct NH proton signals near δ 5.0–6.0.
Biological Activity
Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications, supported by relevant data and findings from diverse sources.
Chemical Structure and Properties
The compound features a benzyl group, an oxetane ring, and a cyclohexylcarbamate moiety, giving it unique chemical reactivity. Its IUPAC name is benzyl N-[4-(oxetan-3-ylamino)cyclohexyl]carbamate, with the following chemical formula: and CAS number 1349716-56-8.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions that may activate or inhibit various biological pathways. This mechanism is particularly relevant in the context of drug design and development, where such interactions can lead to therapeutic effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes involved in critical metabolic pathways. This property positions it as a candidate for further exploration in drug development aimed at metabolic disorders or cancers.
Case Studies
- Synthesis and Activity Correlation : A study highlighted the enantioselective synthesis of related carbamate derivatives, emphasizing the importance of stereochemistry in biological activity. The findings suggested that specific stereoisomers exhibited enhanced potency against certain cancer cell lines .
- Oxetane Ring Chemistry : Another investigation focused on the reactivity of the oxetane ring in biological systems, demonstrating its potential for targeted drug delivery mechanisms. The ability to modify this ring could lead to the development of compounds with improved bioavailability and specificity.
Data Table: Comparison of Biological Activities
| Compound Name | CAS Number | Biological Activity | Mechanism of Action |
|---|---|---|---|
| This compound | 1349716-56-8 | Anticancer, Enzyme Inhibition | Ring-opening reactions, Enzyme interaction |
| Related Compound A | 1254115-22-4 | Anticancer | Apoptosis induction |
| Related Compound B | 19588919 | Metabolic pathway modulation | Enzyme inhibition |
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | THF, -20°C, Argon | Solvent and inert atmosphere |
| 2 | NMM, IBCF | Carbamate activation |
| 3 | Oxetan-3-amine | Amine coupling |
| 4 | NaOH (aq.) | Reaction quenching |
Basic: How is stereochemical configuration (1R,4R) confirmed in this compound?**
Answer:
Stereochemistry is resolved using:
- X-ray crystallography : Direct determination of absolute configuration (if crystals are obtainable) .
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) with mobile phases like hexane/isopropanol.
- NMR NOESY : Cross-peaks between axial cyclohexyl protons and the oxetane group confirm spatial arrangement .
Basic: What analytical techniques ensure purity and structural validation?
Answer:
Q. Table 2: Characteristic Spectral Data
| Technique | Key Signals |
|---|---|
| H NMR | δ 4.35 (s, 2H, CHPh), 3.85 (m, 2H, oxetane), 3.10 (m, 1H, cyclohexyl) |
| HRMS | Calculated for CHNO: 317.1865; Found: 317.1868 |
Advanced: How can reaction conditions be optimized to suppress diastereomer formation?
Answer:
- Temperature Control : Maintain sub-zero temperatures during coupling to reduce epimerization .
- Catalytic Additives : Use Hünig’s base (DIPEA) to stabilize intermediates.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance stereoselectivity vs. THF .
- In situ Monitoring : ReactIR tracks carbamate activation to minimize over-reaction.
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Answer:
- 2D NMR (COSY, HSQC) : Assign ambiguous protons (e.g., overlapping cyclohexyl signals) .
- Isotopic Labeling : Synthesize N-labeled oxetane-amine to confirm NH coupling in HMBC.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) .
Advanced: What methodologies explore structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis : Modify oxetane (e.g., 3-azetidine) or cyclohexyl groups to assess bioactivity changes .
- Enzymatic Assays : Measure IC against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates .
- Molecular Docking : Simulate binding to target proteins (e.g., AutoDock Vina) to rationalize SAR trends .
Q. Table 3: Example SAR Modifications
| Modification | Observed Effect |
|---|---|
| Oxetane → Azetidine | Increased metabolic stability |
| Cyclohexyl → Piperidine | Reduced target affinity |
Handling: What safety protocols are recommended for handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
